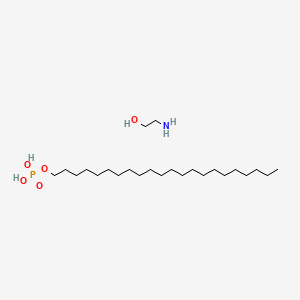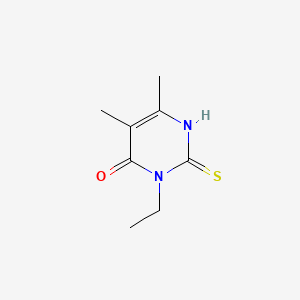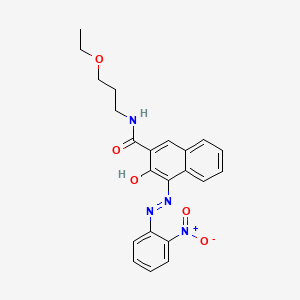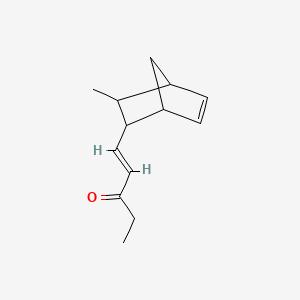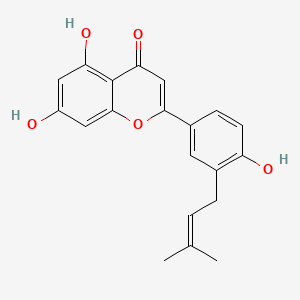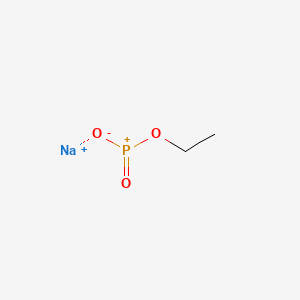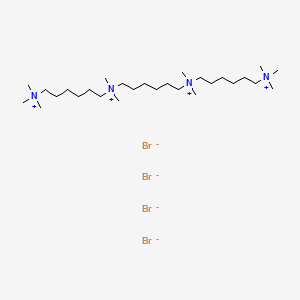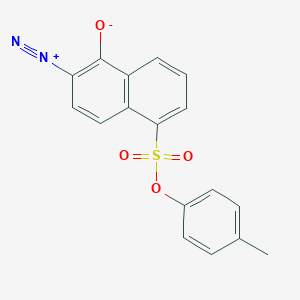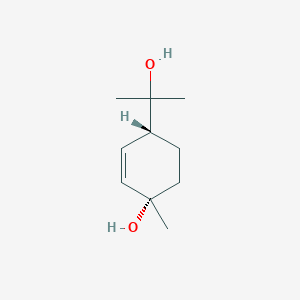![molecular formula C21H23BrN6O3 B12676051 N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide CAS No. 83249-47-2](/img/structure/B12676051.png)
N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide is a synthetic organic compound known for its vibrant color properties. It is commonly used in the dye industry, particularly for coloring synthetic fibers. The compound is characterized by its azo group, which is responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-6-cyano-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)phenylacetamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.
Purification: The crude product is purified using recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining biological specimens.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo group is responsible for the compound’s color, which is utilized in dyeing processes.
Chemical Reactivity: The presence of functional groups such as bromine and nitro groups makes the compound reactive towards nucleophiles and reducing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
- N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide
Uniqueness
N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide is unique due to its specific functional groups, which impart distinct chemical reactivity and chromophoric properties. The dipropylamino group, in particular, differentiates it from similar compounds, affecting its solubility and interaction with substrates.
Eigenschaften
CAS-Nummer |
83249-47-2 |
|---|---|
Molekularformel |
C21H23BrN6O3 |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(dipropylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H23BrN6O3/c1-4-8-27(9-5-2)16-6-7-19(20(12-16)24-14(3)29)25-26-21-15(13-23)10-17(28(30)31)11-18(21)22/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,29) |
InChI-Schlüssel |
MFZCNHQXBMFAEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


